2-Fluoro-N-[4-(pentyloxy)benzyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-2-3-6-13-21-16-11-9-15(10-12-16)14-20-18-8-5-4-7-17(18)19/h4-5,7-12,20H,2-3,6,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPPRIZMURUHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluoro N 4 Pentyloxy Benzyl Aniline
Retrosynthetic Analysis and Key Precursor Design
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. amazonaws.com For 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline, the most logical disconnection is at the C-N bond between the benzylic carbon and the aniline (B41778) nitrogen. This is a common and effective strategy for secondary amines. amazonaws.com
This disconnection yields two primary synthons, which correspond to the following key precursor molecules:
Aniline Moiety : 2-Fluoroaniline (B146934)
Benzyl (B1604629) Moiety : 4-(pentyloxy)benzaldehyde (B1580920) or a corresponding 4-(pentyloxy)benzyl halide.
The synthesis of these precursors is also a critical consideration. 4-(pentyloxy)benzaldehyde can be readily prepared from 4-hydroxybenzaldehyde (B117250) and a pentyl halide (e.g., 1-bromopentane) through a Williamson ether synthesis. google.comnih.gov The synthesis of 2-fluoroaniline can be achieved through methods such as the reduction of 2-fluoronitrobenzene. google.com This retrosynthetic approach opens up several established synthetic pathways for forming the target C-N bond.
Exploration and Optimization of Established Synthetic Pathways to the Compound
Based on the key precursors identified, several established methods can be employed and optimized for the synthesis of this compound.
Classical methods for forming C-N bonds remain highly relevant and effective. Two primary approaches stand out:
Reductive Amination : This is a robust and widely used two-step, one-pot process. It involves the initial reaction of 2-fluoroaniline with 4-(pentyloxy)benzaldehyde to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. The reliability of this method is high, and over-alkylation is generally not a significant issue. amazonaws.com
Direct N-Alkylation : This pathway involves the direct reaction of 2-fluoroaniline with a 4-(pentyloxy)benzyl halide (e.g., chloride or bromide). This nucleophilic substitution reaction typically requires a base to neutralize the acid generated. A primary challenge is the potential for dialkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct. acs.org
A more modern and sustainable variation of classical alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This technique uses an alcohol, such as 4-(pentyloxy)benzyl alcohol, directly with the amine, catalyzed by a transition metal complex. The alcohol is transiently oxidized to the aldehyde, which undergoes reductive amination, with the hydrogen atoms from the initial oxidation being used for the final reduction step. nih.gov This process is highly atom-economical, with water as the only byproduct. nih.gov
| Method | Key Reagents | Primary Advantage | Potential Challenge |
|---|---|---|---|
| Reductive Amination | 2-Fluoroaniline, 4-(pentyloxy)benzaldehyde, Reducing Agent (e.g., NaBH₄) | High selectivity for the secondary amine product. amazonaws.com | Requires a two-step (condensation then reduction) process, though often in one pot. |
| Direct N-Alkylation | 2-Fluoroaniline, 4-(pentyloxy)benzyl halide, Base | Direct, one-step transformation. | Risk of over-alkylation to form tertiary amine. acs.org |
| Borrowing Hydrogen | 2-Fluoroaniline, 4-(pentyloxy)benzyl alcohol, Metal Catalyst (e.g., Mn, Ni) | High atom economy (water is the only byproduct); avoids use of halides. nih.gov | Requires specific catalyst systems and potentially higher temperatures. nih.gov |
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become an indispensable tool for the synthesis of arylamines. benthamscience.comwiley.com This method has emerged as a general and powerful technology for preparing aromatic amines in numerous fields of research. nih.gov
In the context of this compound, this strategy would involve coupling an aryl halide with an amine. The disconnection would be at the C(aryl)-N bond, suggesting the following precursors:
Aryl Halide : 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene (B165100)
Amine : N-[4-(pentyloxy)benzyl]amine
The reaction's success hinges on a carefully optimized catalytic system.
| Component | Function | Examples |
|---|---|---|
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ wiley.com |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). Crucial for catalyst activity and scope. wiley.com | Bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands), YPhos, NiXantPhos. wiley.comorganic-chemistry.org |
| Base | Activates the amine and facilitates the final reductive elimination step. youtube.com | Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) or NaN(SiMe₃)₂. organic-chemistry.orgyoutube.com |
| Solvent | Aprotic polar or nonpolar solvents are typically used. | Toluene, Dioxane, CPME organic-chemistry.org |
The continuous development of new ligands has significantly broadened the scope of this reaction, enabling the coupling of less reactive aryl chlorides and allowing some transformations to proceed efficiently at room temperature. wiley.com This method offers excellent functional group tolerance and is often used for late-stage functionalization in complex syntheses. nih.gov
The introduction of the fluorine atom is a critical step that can be approached in two main ways: by using a fluorinated starting material or by performing a late-stage fluorination.
Early-Stage Fluorination : This is the most direct and common strategy, involving the use of a pre-fluorinated building block like 2-fluoroaniline or 1-bromo-2-fluorobenzene. These precursors are accessible through established industrial processes, making this a reliable and scalable approach. google.com
Late-Stage Fluorination : This involves introducing the fluorine atom onto a more complex, non-fluorinated intermediate, such as N-[4-(pentyloxy)benzyl]aniline. While synthetically more challenging, this approach is valuable for creating chemical diversity. Modern methods for C(sp²)–H fluorination often utilize electrophilic fluorine sources catalyzed by transition metals like palladium. beilstein-journals.orgd-nb.info A significant hurdle in this approach is achieving high regioselectivity, as other C-H bonds on the aromatic rings could also be reactive.
| Reagent | Abbreviation | Typical Use |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Metal-catalyzed C-H fluorination. organic-chemistry.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Radical and metal-catalyzed fluorinations. beilstein-journals.orgorganic-chemistry.org |
| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | - | Palladium-catalyzed C-H fluorination. d-nb.info |
Development of Novel and Sustainable Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes.
The synthesis of this compound can be designed or modified to align with the principles of Green Chemistry. nih.gov
Atom Economy : This principle favors reactions that incorporate the maximum amount of starting material into the final product. "Borrowing hydrogen" methodologies are exemplary, producing only water as a byproduct. nih.gov In contrast, direct alkylation using a halide generates a salt byproduct. The calculation of atom economy provides a quantitative measure of a reaction's efficiency. sphinxsai.com
Reduce Derivatives : Synthetic routes should minimize the use of protecting groups or temporary modifications to reduce steps and waste. youtube.com One-pot reactions, such as a procedure where an etherification is immediately followed by a condensation with an amine in the same vessel, exemplify this principle by simplifying operations and reducing waste. google.com The "borrowing hydrogen" approach also avoids the derivatization of an alcohol to a halide. nih.gov
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. Palladium-catalyzed cross-coupling and manganese-catalyzed hydrogen autotransfer reactions are prime examples, where a small amount of catalyst can generate large quantities of product, reducing waste significantly. nih.govbenthamscience.com
Safer Chemistry : Efforts to use less hazardous chemicals are ongoing. This includes replacing hazardous solvents with greener alternatives and choosing safer reagents, such as using benzyl chloride instead of the more expensive brominated counterpart or employing stable, easy-to-handle ammonia (B1221849) sources like ammonium (B1175870) carbonate instead of gaseous ammonia. google.comacs.org
By integrating these principles, chemists can develop synthetic routes that are not only effective but also economically and environmentally sustainable.
Flow Chemistry and Continuous Processing Applications
The application of flow chemistry and continuous processing offers significant advantages for the synthesis of complex organic molecules like this compound, including enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch methods. While specific literature on the flow synthesis of this exact compound is not prevalent, established flow protocols for related transformations provide a clear blueprint for its potential production.
A plausible continuous process for synthesizing this compound would involve the reductive amination of 2-fluoroaniline and 4-(pentyloxy)benzaldehyde. In such a setup, streams of the aniline and aldehyde would be mixed before merging with a stream containing a reducing agent. This mixture would then pass through a heated residence unit, such as a packed-bed reactor containing a supported catalyst, to facilitate the reaction.
Alternatively, leveraging techniques developed for the synthesis of fluoroaryls, a flow protocol could be designed for a C-N cross-coupling reaction. allfordrugs.com Methodologies for the flow synthesis of 2-fluorobi(hetero)aryls have demonstrated the successful handling of organometallic intermediates and catalysts in continuous systems. allfordrugs.com These systems often employ microreactors, which allow for precise control over reaction parameters like temperature, pressure, and residence time, minimizing the formation of byproducts. The compatibility of such flow systems with sensitive functional groups, including halogens and benzyl groups, suggests their applicability to the synthesis of the target molecule. allfordrugs.com For instance, a continuous process could involve pumping a solution of 2-fluoroaniline, 4-(pentyloxy)benzyl halide, a suitable base, and a palladium catalyst through a heated reactor coil to yield the desired product.
Table 1: Hypothetical Flow Chemistry Parameters for Synthesis
| Parameter | Reductive Amination Route | C-N Cross-Coupling Route |
| Reactant A | 2-Fluoroaniline | 2-Fluoroaniline |
| Reactant B | 4-(Pentyloxy)benzaldehyde | 4-(Pentyloxy)benzyl bromide |
| Catalyst | Supported Borohydride (B1222165) or H-Cube® (Pd/C) | Pd₂(dba)₃ / Xantphos |
| Solvent | Methanol or Tetrahydrofuran (THF) | Dioxane or Toluene |
| Temperature | 40 - 80 °C | 80 - 120 °C |
| Residence Time | 5 - 20 minutes | 10 - 30 minutes |
| Reactor Type | Packed-Bed Reactor | Heated Microreactor Coil |
Catalyst Design and Ligand Effects in Compound Formation
The formation of the C-N bond in this compound is a critical step that often relies on transition metal catalysis, most commonly palladium-catalyzed Buchwald-Hartwig amination. The design of the catalyst system, particularly the choice of ligand, is paramount to achieving high yields and reaction efficiency.
For the coupling of an aryl halide (or pseudohalide) with an amine, the ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination to form the final product. A patent for the synthesis of related 2-fluoro-4-substituted-amino anilines specifies the use of a catalyst system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand. google.com
The Xantphos ligand is a bulky, electron-rich phosphine (B1218219) with a large "bite angle." This specific geometry is highly effective in promoting the reductive elimination step, which is often rate-limiting in C-N coupling reactions. It also helps to prevent catalyst deactivation pathways like β-hydride elimination. The use of this system enables the coupling to proceed under relatively mild conditions, typically in a solvent like dioxane at temperatures ranging from 80 to 100 °C. google.com Alternative catalyst-free methods for synthesizing N-substituted anilines have been developed, although these often require higher temperatures and longer reaction times. beilstein-journals.org
Table 2: Catalyst System Components for Buchwald-Hartwig Amination
| Component | Example | Function in Catalytic Cycle |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. google.com |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | Deprotonates the amine, activates the catalyst, and neutralizes the generated acid. |
| Solvent | Dioxane or Toluene | Solubilizes reactants and catalyst components. |
Control of Chemo-, Regio-, and Stereoselectivity in Synthesis
Achieving high selectivity is a cornerstone of modern synthetic chemistry. In the synthesis of this compound, controlling chemoselectivity and regioselectivity is essential, while stereoselectivity is not a factor.
Chemoselectivity: The synthesis involves multiple reactive sites, necessitating a high degree of chemoselectivity. In a reductive amination approach, the reducing agent must selectively reduce the imine intermediate formed from 2-fluoroaniline and 4-(pentyloxy)benzaldehyde without affecting the fluoro-substituent, the ether linkage, or the aromatic rings. Similarly, in a Buchwald-Hartwig coupling between 2-fluoroaniline and a 4-(pentyloxy)benzyl halide, the catalyst must selectively activate the C-X bond (where X is a halide) for C-N bond formation over potential side reactions involving the C-F or C-O bonds. The choice of a well-defined catalyst and ligand system, such as Pd/Xantphos, is critical for ensuring this selectivity. google.com
Regioselectivity: The specific substitution pattern of the target molecule is unambiguously defined by the choice of starting materials. The synthesis inherently controls for regioselectivity by coupling two pre-functionalized building blocks:
2-Fluoroaniline : This molecule provides the aniline core with the fluorine atom fixed at the ortho position.
4-(Pentyloxy)benzyl precursor : This fragment, whether it's 4-(pentyloxy)benzaldehyde or 4-(pentyloxy)benzyl bromide, ensures the pentyloxy group is at the para position of the benzyl ring.
By reacting these two specific precursors, the desired N-alkylation occurs at the nitrogen of the aniline, and the connectivity of all substituents is predetermined. This strategy avoids the formation of positional isomers that could arise from less controlled methods like a direct Friedel-Crafts benzylation of 2-fluoroaniline. beilstein-journals.org
Stereoselectivity: The molecule this compound is achiral. It does not possess any stereocenters or elements of chirality (such as axial or planar chirality). Consequently, the synthesis of this compound does not require the control of stereoselectivity, and it cannot exist as different enantiomers or diastereomers.
Mechanistic Investigations of Formation and Transformation Reactions of 2 Fluoro N 4 Pentyloxy Benzyl Aniline
Detailed Reaction Mechanism Elucidation for Key Synthetic Steps
The most common and efficient method for synthesizing 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline is the reductive amination of 2-fluoroaniline (B146934) and 4-(pentyloxy)benzaldehyde (B1580920). numberanalytics.commasterorganicchemistry.comresearchgate.net This process, often performed as a one-pot reaction, involves two principal stages: the formation of an imine intermediate followed by its reduction to the target secondary amine. numberanalytics.commasterorganicchemistry.com
The reaction commences with the nucleophilic attack of the nitrogen atom of 2-fluoroaniline on the electrophilic carbonyl carbon of 4-(pentyloxy)benzaldehyde. This step is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate known as a carbinolamine.
The carbinolamine is generally unstable and undergoes dehydration to form a more stable C=N double bond. The acid catalyst facilitates this elimination by protonating the hydroxyl group, converting it into a good leaving group (water). The loss of water results in the formation of a protonated imine, or iminium ion, which is then deprotonated to yield the neutral imine intermediate, N-(4-(pentyloxy)benzylidene)-2-fluoroaniline. masterorganicchemistry.com
In the final stage, the imine is reduced to the secondary amine. This is achieved by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN), which is added to the reaction mixture. masterorganicchemistry.comorganic-chemistry.org The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the imine (or the more reactive iminium ion), breaking the π-bond and forming the final C-N single bond of this compound. masterorganicchemistry.comresearchgate.net
Reactants to Carbinolamine: The initial step, the nucleophilic attack of the amine on the protonated aldehyde, proceeds through a high-energy transition state (TS1). In this TS, the N-C bond is partially formed, and the C=O π-bond is partially broken. The positive charge is delocalized over the nitrogen and the former carbonyl oxygen.
Carbinolamine to Imine: The dehydration of the carbinolamine to the iminium ion is often the rate-limiting step of the imine formation stage. It involves a transition state (TS2) where the C-O bond of the protonated hydroxyl group is breaking while the C=N π-bond begins to form.
Imine to Amine: The reduction step involves the transfer of a hydride ion from the reducing agent to the imine carbon. The transition state (TS3) for this step involves the partial formation of the new C-H bond and the partial breaking of the hydride-boron bond. Studies on similar systems suggest that the hydride transfer to the iminium ion has a lower energy barrier than the reduction of the parent carbonyl compound, which allows for selective reduction in one-pot procedures using agents like NaBH₃CN. masterorganicchemistry.comresearchgate.net
Reaction Pathway Summary: Reactants (Aldehyde + Amine) ⇌ [TS1] ⇌ Carbinolamine Intermediate ⇌ [TS2] ⇌ Imine Intermediate + H₂O → [TS3] → Product (Secondary Amine)
Imine Formation: The formation of the imine from the aldehyde and amine is a reversible equilibrium. nih.govacs.org The forward reaction (addition) has a negative enthalpy change (exothermic) but also a negative entropy change (two molecules combine into one), making the Gibbs free energy (ΔG) sensitive to temperature. The subsequent dehydration step is endothermic but is driven forward by the formation of a stable conjugated imine and the removal of water, which shifts the equilibrium according to Le Châtelier's principle. In some cases, the formation of one imine isomer can be kinetically favored, while another is the thermodynamic product. nih.govacs.org
The table below presents a representative, illustrative thermodynamic profile for the key stages of the reaction. The values are conceptual and serve to illustrate the relative energy changes.
| Reaction Stage | Species | Relative ΔG (kJ/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0 | Starting materials: 2-fluoroaniline + 4-(pentyloxy)benzaldehyde |
| 2 | TS1 | +50 | Transition state for carbinolamine formation |
| 3 | Carbinolamine | +15 | Unstable addition intermediate |
| 4 | TS2 | +70 | Transition state for dehydration (often rate-limiting) |
| 5 | Imine Intermediate | -5 | Reversibly formed imine |
| 6 | TS3 | +40 | Transition state for hydride reduction |
| 7 | Product | -80 | Thermodynamically stable final amine |
Intramolecular and Intermolecular Interactions Influencing Reactivity
The reactivity of the substrates and the properties of the final product are significantly influenced by non-covalent interactions.
Intramolecular Interactions: The fluorine atom at the ortho position of the aniline (B41778) ring has a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, decreasing its nucleophilicity and potentially slowing the rate of the initial attack on the aldehyde compared to a non-fluorinated aniline. In the final product, the proximity of the N-H bond to the ortho-fluorine atom allows for the possibility of a weak intramolecular hydrogen bond (N-H···F). ucla.edunih.gov Such an interaction can influence the molecule's preferred conformation, locking the N-H proton in a syn-periplanar orientation relative to the fluorine, which can affect its physical and biological properties. ucla.edu
Intermolecular Interactions: The physical properties of this compound are dictated by the forces between its molecules. khanacademy.org These include:
London Dispersion Forces: These are significant due to the molecule's large size, particularly the flexible pentyloxy alkyl chain and the two aromatic rings. tru.calibretexts.org
Dipole-Dipole Interactions: The polar C-F, C-N, and C-O bonds create permanent dipoles, leading to electrostatic attractions between molecules. wikipedia.orglibretexts.org
Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors, leading to strong intermolecular associations that affect properties like boiling point and solubility. tru.calibretexts.org
| Interaction Type | Involved Groups | Relative Strength | Influence on Properties |
|---|---|---|---|
| London Dispersion | Entire molecule (esp. alkyl chain, rings) | Moderate | Contributes significantly to boiling point and solubility in nonpolar solvents. |
| Dipole-Dipole | C-F, C-O, C-N bonds | Moderate | Increases boiling point and influences molecular packing in the solid state. |
| Hydrogen Bonding | N-H (donor), N/O atoms (acceptors) | Strong | Dramatically increases boiling point and melting point; affects solubility in protic solvents. |
| Intramolecular H-Bond | ortho-F and N-H | Weak | Influences molecular conformation and reactivity of the N-H group. |
In-situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights
Monitoring the reductive amination process in real-time provides invaluable mechanistic data, allowing for the identification of intermediates and the optimization of reaction conditions. rsc.org In-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. mt.comwiley.com
In-situ FTIR Spectroscopy: This technique can track the concentration of key functional groups throughout the reaction. youtube.com By inserting an attenuated total reflection (ATR) probe into the reactor, spectra can be collected continuously. The disappearance of the strong C=O stretching vibration of 4-(pentyloxy)benzaldehyde (~1700 cm⁻¹) and the N-H bending of 2-fluoroaniline would be observed. Concurrently, a new peak corresponding to the C=N stretch of the imine intermediate would appear around 1650 cm⁻¹. mt.com As the reducing agent is consumed, this imine peak would decrease, while new peaks for the N-H bend and C-N stretch of the final product emerge. mt.comresearchgate.net
In-situ NMR Spectroscopy: NMR can provide detailed structural information about the species present in the reaction mixture. Using specialized high-pressure NMR tubes, the reaction can be monitored at elevated temperatures. wiley.comresearchgate.net ¹H NMR would clearly show the disappearance of the aldehyde proton signal (δ ≈ 9.8 ppm) and the appearance of the imine methine proton (CH=N) at a downfield chemical shift (δ ≈ 8.3 ppm). acs.org Upon reduction, this signal is replaced by the characteristic methylene (B1212753) (CH₂) protons of the product's benzyl (B1604629) group, which would appear as a doublet around δ ≈ 4.3 ppm. magritek.com This allows for precise tracking of the conversion of starting material to intermediate and then to product. acs.orgresearchgate.net
| Technique | Species | Key Spectroscopic Signal | Observation |
|---|---|---|---|
| FTIR (cm⁻¹) | 4-(pentyloxy)benzaldehyde | ~1700 (C=O stretch) | Disappears over time |
| Imine Intermediate | ~1650 (C=N stretch) | Appears, then disappears | |
| Final Amine Product | ~3400 (N-H stretch), ~1510 (N-H bend) | Appears and grows | |
| ¹H NMR (δ, ppm) | 4-(pentyloxy)benzaldehyde | ~9.8 (CHO) | Disappears over time |
| Imine Intermediate | ~8.3 (CH=N) | Appears, then disappears | |
| Final Amine Product | ~4.3 (-CH₂-NH-), ~3.9 (N-H) | Appears and grows |
Theoretical and Computational Chemistry Studies on 2 Fluoro N 4 Pentyloxy Benzyl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Fluoro-N-[4-(pentyloxy)benzyl]aniline, a DFT study would typically involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT calculations would provide a detailed map of the electron density and electrostatic potential, revealing the charge distribution across the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.
Hypothetical Data Table: Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
Note: The values in this table are hypothetical and for illustrative purposes only, as no published data exists.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule dictates many of its physical and biological properties. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms, known as conformers, which arise from rotation around its single bonds. By calculating the potential energy surface, researchers could identify the most stable (lowest energy) conformers and the energy barriers between them. This is particularly important for a flexible molecule like this, with its pentyloxy chain and benzyl (B1604629) group.
Influence of Fluorine Substitution on Electronic Properties and Aromaticity
The presence of a fluorine atom on the aniline (B41778) ring is expected to significantly influence the electronic properties of the molecule. A comparative computational study with the non-fluorinated analogue would quantify these effects. The high electronegativity of fluorine would likely lower the energy of the molecular orbitals and alter the charge distribution on the aromatic ring. Additionally, calculations of aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), could reveal how fluorine substitution impacts the aromatic character of the aniline ring.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules. An MD simulation of this compound, either in a solvent or in a condensed phase, would track the movements of its atoms over time. This would allow for the study of its conformational dynamics, flexibility, and how it interacts with surrounding molecules. Information on intermolecular forces, such as hydrogen bonding and van der Waals interactions, would be crucial for understanding its bulk properties.
Computational Prediction of Chemical Transformations and Selectivity
Computational chemistry can be used to predict the likely outcomes of chemical reactions. For this compound, this could involve modeling potential reactions such as electrophilic substitution on the aromatic rings or reactions at the secondary amine. By calculating the activation energies for different reaction pathways, it would be possible to predict the most favorable products and the regioselectivity of the reactions.
Q & A
Q. Key Parameters :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency.
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require inert atmospheres to prevent oxidation.
- Catalyst loading : 5–10 mol% Pd-C optimizes reductive amination yields.
Q. Table 1: Synthetic Route Comparison
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 75–85 | |
| Reductive Amination | NaBH₃CN, MeOH, rt, 6 h | 60–70 |
(Basic) How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR :
- ¹⁹F NMR : A single peak near -115 ppm confirms the fluorine environment .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 302.16 (C₁₈H₂₁FNO⁺).
Example Analysis :
A discrepancy in benzyl proton integration (e.g., 2H vs. 1H) indicates incomplete amination, necessitating reaction time optimization.
(Advanced) How do electronic properties of fluorine and pentyloxy substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Fluorine (electron-withdrawing) : Reduces electron density at the aromatic ring, facilitating electrophilic substitution but hindering oxidative addition in Pd-catalyzed reactions .
- Pentyloxy (electron-donating) : Enhances nucleophilicity at the para-position, enabling Suzuki-Miyaura couplings with aryl boronic acids.
Q. Experimental Design :
Hammett Analysis : Compare reaction rates of substituted analogs to quantify electronic effects.
DFT Calculations : Map electrostatic potential surfaces (e.g., Gaussian 16) to predict regioselectivity .
Q. Table 2: Substituent Effects on Reaction Rates
| Substituent | Relative Rate (k_rel) | Reference |
|---|---|---|
| -O(CH₂)₄CH₃ | 1.8 | |
| -F | 0.6 |
(Advanced) What computational approaches predict the binding mode of this compound with protein targets?
Methodological Answer:
- Docking Software : Use GOLD or AutoDock Vina with flexible ligand parameters.
- Protocol :
Case Study :
For kinase inhibition, the fluorine’s hydrophobic interaction with a conserved valine residue (Val⁷⁷ in PDB: 1ATP) was predicted with a ChemPLP score of 65.2 .
(Advanced) How to resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Yield Discrepancies :
- Parameter Screening : Use DoE (Design of Experiments) to test solvent/base combinations.
- In-Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine in reductive amination).
- Spectral Contradictions :
Example : A reported ¹H NMR shift at 7.05 ppm (attributed to fluorine coupling) was resolved as a diastereomeric splitting in impure samples .
(Basic) What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photo-oxidation of the aniline group.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pentyloxy chain.
- Degradation Monitoring : HPLC (C18 column, 70:30 MeOH/H₂O) tracks impurities over time .
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Analog Synthesis : Vary substituents (e.g., replace pentyloxy with hexyloxy or cyclopentyloxy).
Biological Assays : Measure IC₅₀ against targets (e.g., COX-2 for anti-inflammatory activity) .
QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and activity.
Q. Table 3: SAR Data Example
| Analog | COX-2 IC₅₀ (µM) | logP |
|---|---|---|
| Parent Compound | 12.3 | 3.8 |
| Hexyloxy Derivative | 8.7 | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
